(2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide (2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide Sonlicromanol is under investigation in clinical trial NCT04165239 (The KHENERGYZE Study).
Brand Name: Vulcanchem
CAS No.: 1541170-75-5
VCID: VC0531739
InChI: InChI=1S/C19H28N2O3/c1-11-12(2)17-15(13(3)16(11)22)7-8-19(4,24-17)18(23)21-14-6-5-9-20-10-14/h14,20,22H,5-10H2,1-4H3,(H,21,23)/t14-,19+/m1/s1
SMILES: CC1=C(C2=C(CCC(O2)(C)C(=O)NC3CCCNC3)C(=C1O)C)C
Molecular Formula: C19H28N2O3
Molecular Weight: 332.4 g/mol

(2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide

CAS No.: 1541170-75-5

Cat. No.: VC0531739

Molecular Formula: C19H28N2O3

Molecular Weight: 332.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide - 1541170-75-5

Specification

CAS No. 1541170-75-5
Molecular Formula C19H28N2O3
Molecular Weight 332.4 g/mol
IUPAC Name (2S)-6-hydroxy-2,5,7,8-tetramethyl-N-[(3R)-piperidin-3-yl]-3,4-dihydrochromene-2-carboxamide
Standard InChI InChI=1S/C19H28N2O3/c1-11-12(2)17-15(13(3)16(11)22)7-8-19(4,24-17)18(23)21-14-6-5-9-20-10-14/h14,20,22H,5-10H2,1-4H3,(H,21,23)/t14-,19+/m1/s1
Standard InChI Key LZYWLEPSQNXESC-KUHUBIRLSA-N
Isomeric SMILES CC1=C(C2=C(CC[C@@](O2)(C)C(=O)N[C@@H]3CCCNC3)C(=C1O)C)C
SMILES CC1=C(C2=C(CCC(O2)(C)C(=O)NC3CCCNC3)C(=C1O)C)C
Canonical SMILES CC1=C(C2=C(CCC(O2)(C)C(=O)NC3CCCNC3)C(=C1O)C)C
Appearance Solid powder

Introduction

Chemical Structure and Properties

Structural Characteristics

The compound (2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide possesses a complex molecular structure that contributes to its unique pharmacological properties. At its core, it features a 1-benzopyran (chromane) ring system, which consists of a benzene ring fused to a heterocyclic pyran ring. This structural motif is characteristic of many biologically active compounds, including vitamin E derivatives .

The molecular structure is specifically defined by the InChI notation: InChI=1S/C19H28N2O3/c1-11-12(2)17-15(13(3)16(11)22)7-8-19(4,24-17)18(23)21-14-6-5-9-20-10-14/h14,20,22H,5-10H2,1-4H3,(H,21,23)/t14-,19+/m1/s1 . This notation explicitly details the stereochemistry at the 2-position of the benzopyran ring (2S) and the 3-position of the piperidine ring (3R), which are critical for the compound's biological activity.

Physicochemical Properties

The physicochemical properties of (2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide determine its behavior in biological systems and its pharmaceutical development potential. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of (2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide

PropertyValueMethod/Source
Molecular FormulaC19H28N2O3Chemical Analysis
Molecular Weight332.4 g/molCalculated
Water Solubility0.224 mg/mLALOGPS
logP1.75ALOGPS
logP (alternate)2.97Chemaxon
logS-3.2ALOGPS
pKa (Strongest Acidic)10.68Chemaxon
pKa (Strongest Basic)9.49Chemaxon
Physiological Charge1Chemaxon
Hydrogen Acceptor Count4Chemaxon
Hydrogen Donor Count3Chemaxon
Polar Surface Area70.59 ŲChemaxon
Rotatable Bond Count2Chemaxon
Refractivity94.73 m³·mol⁻¹Chemaxon
Polarizability38.14 ųChemaxon
Number of Rings3Chemaxon

These physicochemical properties suggest that the compound has moderate lipophilicity and water solubility, which are favorable characteristics for oral bioavailability. The presence of both hydrogen bond donors and acceptors suggests potential interactions with biological targets. The compound's moderate polar surface area (70.59 Ų) indicates it may have reasonable membrane permeability, though it slightly exceeds the optimal range for efficient blood-brain barrier penetration (typically <60-70 Ų) .

Pharmacological Profile

Mechanism of Action

(2S)-3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-N-(3R)-3-piperidinyl-2H-1-benzopyran-2-carboxamide (Sonlicromanol) functions primarily as a reactive oxygen species (ROS) modulator . This mechanism is particularly relevant for mitochondrial diseases, where dysfunctional mitochondria often lead to excessive ROS production, contributing to cellular damage and disease progression.

The compound's structure bears resemblance to vitamin E derivatives, particularly trolox (3,4-Dihydro-6-hydroxy-2,5,7,8-tetramethyl-2H-1-benzopyran-2-carboxylic acid), which is known for its antioxidant properties . This structural similarity suggests that Sonlicromanol may act through similar antioxidant mechanisms, potentially scavenging free radicals and reducing oxidative stress in cells.

Drug Development Considerations

Manufacturing and Supply

The compound's commercial availability, even in small research quantities, suggests that scalable synthesis methods have been developed. The complexity of its chemical structure, particularly the presence of specific stereochemistry at the 2-position of the benzopyran ring and the 3-position of the piperidine ring, indicates that specialized synthetic approaches and careful quality control are likely required for its production.

It is notable that despite its investigational status, pharmaceutical API (Active Pharmaceutical Ingredient) manufacturing information is being tracked, as evidenced by the presence of a supplier tracking page for Sonlicromanol . This suggests preparation for potential future commercial production pending successful clinical trials and regulatory approval.

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